5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide
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Overview
Description
5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide is a compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their versatile chemical properties .
Preparation Methods
The synthesis of 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,4,6-trichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to the disruption of key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide include other amino-pyrazole derivatives such as 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole and 5-Amino-3-ethyl-1-(2,4,6-dichlorophenyl)pyrazole. These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C12H11Cl3N4O |
---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
5-amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl3N4O/c1-2-8-9(12(17)20)11(16)19(18-8)10-6(14)3-5(13)4-7(10)15/h3-4H,2,16H2,1H3,(H2,17,20) |
InChI Key |
ICARZNPMUNEDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)N)N)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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